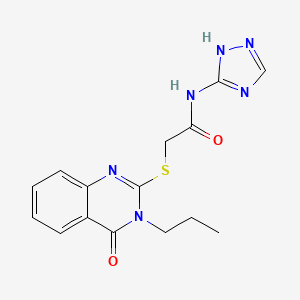

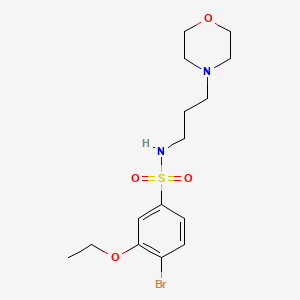

![molecular formula C17H11FN2O B2404353 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile CAS No. 301194-73-0](/img/structure/B2404353.png)

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile is characterized by the presence of a fluorobenzyl group attached to a phenyl ring via an oxygen atom. This structure is further connected to a malononitrile group through a methylene bridge.For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Fluorescent Chemosensor for Cyanide Anion

A study by Chen et al. (2015) in "Talanta" explored the use of a molecule similar to 2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile as a highly selective fluorescent turn-on chemosensor for cyanide anions. This chemosensor showed significant changes in UV-vis and fluorescence spectra upon the addition of cyanide anion, with a detection limit of around 1.43 μM. The presence of other common background anions had minimal interference in the detection of cyanide anion, demonstrating its high selectivity and sensitivity (Chen et al., 2015).

Synthesis of Malononitrile-Condensed Disperse Dyes

Lams et al. (2014) investigated the introduction of malononitrile into the structures of disperse dyes. The resulting malononitrile-condensed dyes exhibited deeper colors and shades with improved fastness to wash, light, and perspiration on polyester and nylon fabrics. This study highlights the potential of malononitrile derivatives in enhancing the properties of disperse dyes used in textile industries (Lams et al., 2014).

Synthesis of Heterocyclic Compounds

El‐Desoky et al. (1996) researched the synthesis of bridgehead nitrogen compounds using bis(methylthio)methylene malononitrile. Their work, published in the "Journal of Chemical Technology & Biotechnology," demonstrated the versatility of malononitrile derivatives in synthesizing complex heterocyclic compounds, which are crucial in various chemical synthesis processes (El‐Desoky et al., 1996).

Application in Organic Light-Emitting Diodes (OLEDs)

A 2017 study by Sohn et al. in "Dyes and Pigments" described the synthesis of new blue dopants with thermally activated delayed fluorescence for OLEDs. These compounds, containing malononitrile, showed promising results in enhancing the efficiency of blue OLEDs, indicating the potential of malononitrile derivatives in advanced electronic applications (Sohn et al., 2017).

Thiourea-Catalyzed Asymmetric Michael Addition

Inokuma, Hoashi, and Takemoto (2006) developed a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process, involving malononitrile, is crucial in synthesizing Michael adducts with high enantioselectivity, showcasing the role of malononitrile derivatives in asymmetric synthesis (Inokuma, Hoashi, & Takemoto, 2006).

properties

IUPAC Name |

2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O/c18-16-5-1-14(2-6-16)12-21-17-7-3-13(4-8-17)9-15(10-19)11-20/h1-9H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGWWUAETIGCNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)

![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)

![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)